molecular formula C16H18BrN7O2S2 B10935771 N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10935771
M. Wt: 484.4 g/mol
InChI Key: KVRNYQVNPFDZQT-CNHKJKLMSA-N
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Description

“N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine” is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine” typically involves multi-step reactions starting from commercially available precursors. The key steps may include:

    Formation of the thiophene ring: This can be achieved through the bromination of ethylthiophene.

    Synthesis of the pyrazole ring: This involves the nitration of dimethylpyrazole.

    Formation of the triazole ring: This can be synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide.

    Coupling reactions: The final compound is obtained by coupling the thiophene, pyrazole, and triazole intermediates under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine” can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amino group.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group may yield the corresponding amine.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be used to study the effects of heterocyclic compounds on various biological systems, including enzyme inhibition and receptor binding.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(4-chloro-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
  • **N-[(E)-(4-bromo-5-methylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

Uniqueness

The uniqueness of “N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine” lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H18BrN7O2S2

Molecular Weight

484.4 g/mol

IUPAC Name

(E)-1-(4-bromo-5-ethylthiophen-2-yl)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C16H18BrN7O2S2/c1-5-14-13(17)6-12(28-14)7-18-23-11(4)19-20-16(23)27-8-22-10(3)15(24(25)26)9(2)21-22/h6-7H,5,8H2,1-4H3/b18-7+

InChI Key

KVRNYQVNPFDZQT-CNHKJKLMSA-N

Isomeric SMILES

CCC1=C(C=C(S1)/C=N/N2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)Br

Canonical SMILES

CCC1=C(C=C(S1)C=NN2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)Br

Origin of Product

United States

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